Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate
Description
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a fused bicyclic heterocyclic compound featuring a pyran ring (oxygen-containing six-membered ring) fused to a pyrrole ring (five-membered nitrogen-containing heterocycle). The ethyl ester group at position 2 enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. This compound is cataloged as a commercial product in aromatic heterocyclic compound libraries, indicating its relevance in high-throughput synthesis and drug discovery pipelines .
Key structural features include:
- Pyrano-pyrrole fusion: The oxygen atom in the pyran ring and the nitrogen atom in the pyrrole ring create distinct electronic environments, influencing its chemical behavior.
- Ethyl ester substituent: This group facilitates nucleophilic substitution or hydrolysis reactions, enabling derivatization for functional group interconversion.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3 |
InChI Key |
QQQXCOSMVVJKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCO2 |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation
The pyrrole core is often synthesized via Knorr pyrrole synthesis or Paal-Knorr condensation. For example, diethyl oxalate and tetrahydropyranone undergo lithiation at −70°C to −80°C using lithium bis(trimethylsilyl)amide (LiHMDS) as a base, forming a β-keto ester intermediate. This intermediate is critical for subsequent cyclization.
Reaction Conditions:
Pyran Ring Annulation
Cyclization to form the pyran ring is achieved using hydrazine hydrate in glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazine on the keto group, followed by intramolecular etherification.
Key Parameters:
Optimization of Critical Steps
Lithiation and Condensation
The lithiation step demands strict temperature control. Deviations above −70°C result in side products such as dimerized esters. Patent CN108546266B reports that maintaining −70°C to −80°C improves intermediate purity to >95%.
Cyclization Efficiency
The use of glacial acetic acid as a solvent enhances proton availability, accelerating hydrazine-mediated cyclization. Neutralization with sodium carbonate (pH 8–9) during work-up minimizes ester hydrolysis, preserving the ethyl carboxylate group.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via petroleum ether slurry, yielding white solids with 99% purity.
Typical Protocol:
-
Concentrate reaction mixture under reduced pressure.
-
Add petroleum ether (1:5 v/v) and stir for 1 hour.
-
Filter and wash with cold ether.
Analytical Data
Comparative Analysis of Methodologies
Method A offers scalability (>100 g batches) but requires cryogenic conditions. Method B, while higher-yielding, involves corrosive reagents like POCl3, complicating industrial adoption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The pyrrole and pyran moieties are known to contribute to biological activity against various pathogens.
- Anti-Tuberculosis Activity : Research has shown that derivatives of pyrrole compounds can inhibit the growth of Mycobacterium tuberculosis. For instance, structure-activity relationship studies have identified certain modifications that enhance anti-TB efficacy while minimizing cytotoxicity .
Structure-Activity Relationship Studies
Research has demonstrated that modifying substituents on the pyrrole ring can significantly affect the biological activity of related compounds. For example:
- Substituents such as phenyl or bulky groups can enhance anti-TB activity.
- The presence of electron-withdrawing groups may influence the potency against specific targets like MmpL3, a protein associated with mycolic acid biosynthesis in M. tuberculosis .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the ethyl ester framework:
- Anti-Tuberculosis Agents : A study highlighted the design of pyrrole-based compounds that showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity .
- Mechanism of Action Studies : Investigations into how these compounds interact with bacterial targets have provided insights into their therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Structural Insights :
- Ring Systems: The pyrano-pyrrole scaffold distinguishes the target compound from thieno-pyrrole (sulfur-containing) or triazolo-pyrimidine (nitrogen-rich) analogs. These differences influence electronic properties and binding affinities in biological systems .
- Substituent Effects: Ethyl esters generally offer higher solubility in nonpolar solvents compared to tert-butyl esters, which are bulkier and more sterically hindered .
Biological Activity
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a pyrrole-based compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 195.21 g/mol
- CAS Number : 2231041-25-9
- Purity : Minimum 95% .
Synthesis Methods
The compound can be synthesized through various methods. One notable synthetic route involves the reaction of tetrahydropyranone with diethyl oxalate under specific conditions to yield the desired product with high purity and yield .
Biological Activity
This compound exhibits several biological activities that are characteristic of pyrrole derivatives:
Anticancer Activity
Research indicates that pyrrole-based compounds often induce apoptosis in cancer cells through multiple mechanisms. For instance:
- Mechanism of Action : The compound may trigger apoptosis via the intrinsic pathway by activating pro-apoptotic proteins and deactivating anti-apoptotic proteins .
- Cell Lines Tested : Studies have reported significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC values indicating potent activity .
Antimicrobial Activity
Pyrrole derivatives have shown promising antimicrobial properties:
- Activity Spectrum : this compound may exhibit activity against a range of pathogens similar to other pyrrole compounds that have been tested against Staphylococcus aureus and Klebsiella pneumoniae .
Case Studies and Research Findings
- Antitumor Activity in Murine Models :
- Mechanistic Insights :
- Selectivity in Kinase Inhibition :
Comparative Table of Biological Activities
| Activity Type | Compound | IC (µM) | Remarks |
|---|---|---|---|
| Anticancer | This compound | < 10 | Induces apoptosis in A549 cells |
| Antimicrobial | Various Pyrrole Derivatives | < 20 | Effective against ESKAPE pathogens |
| Kinase Inhibition | Pyrrole derivatives | < 25 | Selective inhibition of EGFR and AURKA |
Q & A
Q. Basic
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products (melting points: 73–105°C) .
- Distillation : Low-pressure distillation removes volatile impurities (e.g., excess ethanol) .
How can conflicting spectral data (NMR vs. mass spectrometry) be reconciled during analog characterization?
Q. Advanced
- Dynamic effects : Variable-temperature NMR detects conformational exchange in flexible pyrrolidine rings .
- Ionization artifacts : ESIMS may show adducts (e.g., [M+Na]⁺). Compare with HRMS for accurate mass validation .
- Crystallographic validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .
What mechanistic insights exist for cyclocondensation reactions forming the tetrahydropyrano ring?
Q. Advanced
- Stepwise vs. concerted pathways : Isotopic labeling (e.g., ¹⁸O) and kinetic studies suggest a stepwise mechanism involving hemiaminal intermediates .
- Acid catalysis : Trifluoromethanesulfonic acid protonates carbonyl oxygen, accelerating nucleophilic attack by pyrrole nitrogen .
What stability considerations apply to this compound under storage conditions?
Q. Basic
- Light sensitivity : Store in amber vials to prevent photodegradation of the pyrrole ring .
- Temperature : Stable at –20°C; decomposition occurs >100°C (TGA data recommended) .
- pH : Avoid strong bases (pH >10) to prevent ester hydrolysis .
How does the steric environment of substituents influence crystal packing and solubility?
Q. Advanced
- Crystal packing : Methyl groups at C4 induce dense packing via van der Waals interactions, reducing solubility .
- Solubility enhancers : Hydroxyethyl or carboxylate substituents improve aqueous solubility via hydrogen bonding .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
